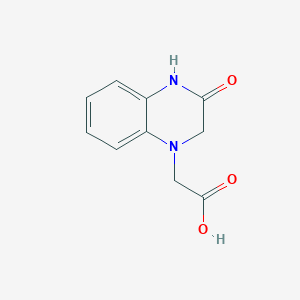

2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-oxo-2,4-dihydroquinoxalin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9-5-12(6-10(14)15)8-4-2-1-3-7(8)11-9/h1-4H,5-6H2,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJZOGPXQRFWSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90389230 | |

| Record name | (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80310-02-7 | |

| Record name | (3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90389230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what is the structure of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

An In-depth Technical Guide to 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid: Structure, Synthesis, and Therapeutic Potential

Abstract

Quinoxalines, or benzopyrazines, represent a class of nitrogen-containing heterocyclic compounds that are considered privileged scaffolds in medicinal chemistry.[1] Their unique bicyclic structure, composed of a fused benzene and pyrazine ring, serves as the foundation for a multitude of compounds with a wide spectrum of biological activities.[1][2] This guide focuses on a key derivative, This compound (CAS No: 80310-02-7), providing an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and characterization. Furthermore, we explore its significance as a versatile synthetic intermediate for the development of novel therapeutic agents, particularly in oncology and neuropharmacology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive technical understanding of this valuable molecular building block.

The Quinoxalinone Scaffold: A Cornerstone of Medicinal Chemistry

The quinoxalinone core is a prominent feature in numerous pharmacologically active molecules. The fusion of an aromatic benzene ring with a pyrazine ring creates a scaffold that can be readily functionalized, allowing for the fine-tuning of steric and electronic properties to achieve desired biological outcomes. Derivatives have demonstrated a remarkable range of activities, including roles as anticancer agents, anti-inflammatory compounds, and antagonists for critical CNS receptors like the NMDA receptor.[3][4] The subject of this guide, this compound, is a prime example of this scaffold, featuring a dihydro-quinoxalinone nucleus functionalized with an acetic acid moiety at the N-1 position, which provides a crucial handle for further chemical elaboration.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental characteristics is essential for its effective application in research and development.

Core Structure and Nomenclature

The molecule consists of a 1,2,3,4-tetrahydroquinoxaline ring system with a ketone group at the C-3 position. An acetic acid group is substituted on the nitrogen atom at position 1.

-

Systematic IUPAC Name: this compound

-

Synonyms: (3-Oxo-3,4-dihydro-2H-quinoxalin-1-yl)-acetic acid, 1-Carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one[5][6]

Physicochemical Data

The key physicochemical properties are summarized in the table below, providing essential data for experimental design, including solubility and reactivity assessments.

| Property | Value | Source(s) |

| Molecular Weight | 206.20 g/mol | [5][6] |

| Melting Point | 228-230 °C (recrystallized from ethanol) | [5][6] |

| Appearance | Beige to Dark Beige Solid | [6] |

| XLogP3 | 0.6 - 0.7 | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Topological Polar Surface Area | 69.6 Ų | [5] |

Molecular Conformation

X-ray crystallography studies on closely related analogues, such as 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid, reveal important conformational features. The dihydroquinoxaline bicyclic system is nearly planar.[2] A defining characteristic is that the substituted acetic acid group is typically oriented almost orthogonally to the plane of the quinoxalinone ring.[2] This spatial arrangement is critical as it influences how the molecule interacts with biological targets and provides direction for the design of new derivatives.

Synthesis and Purification

The synthesis of this compound is typically achieved through a reliable two-step process starting from the parent quinoxalinone.

General Synthetic Strategy

The most common and efficient synthetic route involves the N-alkylation of 3,4-dihydroquinoxalin-2(1H)-one with an ethyl haloacetate ester, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product. This strategy is widely applicable to a range of N-substituted quinoxalinones.

Sources

- 1. cas 80310-02-7|| where to buy this compound [english.chemenu.com]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. (3-OXO-3,4-DIHYDRO-2H-QUINOXALIN-1-YL)-ACETIC ACID CAS#: 80310-02-7 [amp.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (CAS No. 80310-02-7). This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthesis, characterization, and key molecular attributes of this quinoxalinone derivative.

Introduction: The Significance of Quinoxalinone Scaffolds

Quinoxaline derivatives, also known as benzopyrazines, are a class of heterocyclic compounds characterized by a fused benzene and pyrazine ring system.[1] This structural motif is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3] The incorporation of an acetic acid side chain, as seen in the title compound, can significantly influence the molecule's solubility, membrane permeability, and pharmacokinetic profile, making a thorough understanding of its physicochemical properties essential for its development as a potential therapeutic agent.

Molecular and Physicochemical Profile

This compound is a solid compound with the molecular formula C10H10N2O3.[4] Its key physicochemical parameters are summarized in the table below. It is important to note that while some experimental data, such as the melting point, is available, other parameters like solubility and pKa are primarily based on computational models and are yet to be experimentally verified in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C10H10N2O3 | [4] |

| Molecular Weight | 206.20 g/mol | [4] |

| CAS Number | 80310-02-7 | [2][4] |

| Melting Point | 228-230 °C (recrystallized from ethanol) | [4] |

| XLogP3 (Computed) | 0.6 | [4] |

| Hydrogen Bond Donor Count (Computed) | 2 | [4] |

| Hydrogen Bond Acceptor Count (Computed) | 4 | [4] |

| Rotatable Bond Count (Computed) | 2 | [4] |

| Topological Polar Surface Area (TPSA) | 69.6 Ų | [4] |

Synthesis and Structural Elucidation

While a specific, detailed synthesis protocol for this compound is not extensively documented in readily available literature, the synthesis of structurally similar quinoxalinone derivatives typically involves the condensation of an o-phenylenediamine with a suitable dicarbonyl compound or its equivalent. For instance, the synthesis of related compounds has been achieved through the reaction of o-phenylenediamine with maleic anhydride.[5]

The structural characterization of quinoxalinone derivatives is routinely accomplished using a suite of spectroscopic and spectrometric techniques. These methods are crucial for confirming the molecular structure, assessing purity, and identifying any potential impurities.

Standard Analytical Characterization Workflow

The following workflow represents a standard approach for the comprehensive characterization of quinoxalinone derivatives.

Caption: Standard workflow for the synthesis, purification, and characterization of quinoxalinone derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Helps in identifying the functional groups present, such as the carboxylic acid (C=O and O-H stretches) and the amide (C=O and N-H stretches) moieties.

-

X-ray Crystallography: For crystalline materials, this technique provides the definitive three-dimensional atomic arrangement in the solid state.

Solubility Profile: Predictive Insights and Experimental Determination

The solubility of a drug candidate is a critical determinant of its bioavailability. The presence of both a carboxylic acid group and a lactam within the quinoxalinone structure suggests a degree of polarity, which would influence its solubility in various solvents.

While specific experimental solubility data for this compound is not currently available, a general understanding of its likely solubility can be inferred from its structure. The compound is expected to exhibit limited solubility in non-polar organic solvents and higher solubility in polar organic solvents and aqueous solutions, particularly at different pH values.

Proposed Experimental Protocol for Solubility Determination

A standard method for determining the equilibrium solubility of a compound involves the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity >95%)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of the compound to a known volume of each solvent in separate vials.

-

Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

Calculate the solubility in mg/mL or mol/L.

Ionization Constant (pKa): Implications for Drug Development

The pKa value, which describes the acidity of a compound, is a crucial parameter in drug development. It influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, the carboxylic acid group is expected to be the primary acidic center.

Currently, no experimentally determined pKa value for this compound has been reported. However, based on the structure, the carboxylic acid proton is expected to have a pKa in the range typical for arylacetic acids.

Recommended Experimental Protocol for pKa Determination

Potentiometric titration is a reliable and widely used method for the experimental determination of pKa values.

Objective: To determine the pKa of the carboxylic acid group of this compound.

Materials:

-

This compound

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Deionized water (or a suitable co-solvent system if solubility is low)

-

Calibrated pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve a known amount of the compound in a known volume of deionized water (or a co-solvent).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.

-

Record the pH of the solution after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve as the pH at the half-equivalence point.

Caption: Workflow for the determination of pKa by potentiometric titration.

Conclusion

This compound is a quinoxalinone derivative with potential for further investigation in drug discovery. This guide has summarized its known physicochemical properties and provided established protocols for the experimental determination of key parameters such as solubility and pKa. While a complete experimental dataset for this specific molecule is not yet available in the public domain, the information and methodologies presented herein provide a solid foundation for researchers to advance their studies on this and related compounds. The computed values for logP and the number of hydrogen bond donors and acceptors suggest that the molecule possesses properties that are generally favorable for drug-like compounds. Further experimental validation of these parameters is crucial for a comprehensive understanding of its biopharmaceutical properties.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(2), 25-49.

-

Missioui, M., El Fal, M., Taoufik, J., Essassi, E. M., Mague, J. T., & Ramli, Y. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. IUCrData, 3(6), x180882. [Link]

-

ResearchGate. (2020). Pharmacological Profile of Quinoxalinone. Retrieved from [Link]

-

van der Heide, E., & Jansen, J. (2013). Development of Methods for the Determination of pKa Values. PMC, 5(1), 3. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(23), 7293. [Link]

-

Singh, R., & Singh, P. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 27(3), 887. [Link]

-

El-Sayed, N. N. E., & Abdel-Aziz, A. A.-M. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports, 12(1), 1-22. [Link]

-

Kumar, A., & Kumar, R. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(1), 1-20. [Link]

-

Abbas, E. M. H., & El-Maghraby, H. F. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(19), 6296. [Link]

-

Varela-Ramirez, A., et al. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. Frontiers in Cellular Neuroscience, 15, 712011. [Link]

- Patel, K. D., & Patel, H. D. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311.

-

Ünal, D., & Aydoğdu, S. N. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(2), 46-50. [Link]

- Singh, R., & Patel, J. (2022). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(10), 3845-3853.

Sources

A Comprehensive Technical Guide to 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid: A Privileged Scaffold in Modern Drug Discovery

For Immediate Release

[SHANGHAI, CN, January 21, 2026] – As a cornerstone in the synthesis of advanced therapeutic agents, 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid stands as a pivotal intermediate for researchers and drug development professionals. This in-depth guide, compiled by our Senior Application Scientists, offers a comprehensive overview of its chemical identity, synthesis, and profound implications in medicinal chemistry, particularly in the development of targeted cancer therapies.

Core Compound Identification

-

Chemical Name: this compound

-

CAS Number: 80310-02-7

-

IUPAC Name: this compound

This compound belongs to the quinoxalinone class of heterocyclic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to bind to a wide range of biological targets with high affinity.

Synonyms:

-

(3-OXO-3,4-DIHYDRO-2H-QUINOXALIN-1-YL)-ACETICACID

-

1-Carboxymethyl-1,2,3,4-tetrahydroquinoxalin-3-one

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃ | |

| Molecular Weight | 206.20 g/mol | |

| Melting Point | 228-230 °C | |

| Appearance | Off-white solid |

Strategic Synthesis Pathway

The synthesis of this compound is a well-established two-step process commencing from readily available starting materials. This strategic pathway ensures high yield and purity, critical for its application as a pharmaceutical intermediate.

Caption: Quinoxalinone derivatives as inhibitors of the MAPK signaling pathway.

Clinical Significance:

The therapeutic potential of quinoxalinone derivatives is underscored by the progression of several candidates into clinical trials. For instance, PKI-587 and PX-866 are quinoxaline-based compounds that have been investigated as dual PI3K/mTOR inhibitors in patients with advanced solid tumors, including breast and lung cancer. T[1]hese clinical studies highlight the real-world applicability of leveraging the this compound scaffold for the development of next-generation cancer therapeutics.

Conclusion

This compound is more than a mere chemical entity; it is a gateway to a vast and promising landscape of therapeutic innovation. Its straightforward and high-yielding synthesis, combined with the proven biological activity of its derivatives, solidifies its status as a critical building block in modern drug discovery. For researchers and developers in the pharmaceutical industry, a deep understanding of this compound and its applications is essential for pioneering novel treatments for cancer and other debilitating diseases.

References

-

Bonuga, Y. R., et al. (2013). Synthesis and antibacterial activity of 3,4-dihydroquinoxalin-2(1H)-one derivatives . Der Pharma Chemica, 5(5), 296-300. Available from: [Link]

-

Todd, M. L. (2016). An investigation of a one-pot synthesis and selectivity of 3,4-dihydroquinoxalin-2(1H)-one and 1H-quinoxalin-2-one derivatives . California State University, Sacramento. Available from: [Link]

-

Reaction of o-phenylenediamine with chloroacetic acid . LookChem. Available from: [Link]

-

Kumar, R., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways . Research Journal of Pharmacy and Technology, 16(4), 1881-1886. Available from: [Link]

Sources

An In-Depth Technical Guide to the Biological Activity of Quinoxalinone Derivatives

Introduction: The Quinoxalinone Scaffold - A Privileged Structure in Medicinal Chemistry

Quinoxalinone, a heterocyclic compound featuring a fused benzene and pyrazinone ring system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with a multitude of biological targets have made it a focal point for the development of novel therapeutic agents.[1][2] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] This guide provides an in-depth exploration of the key biological activities of quinoxalinone derivatives, focusing on their mechanisms of action, the experimental workflows used for their evaluation, and detailed protocols for researchers in the field of drug discovery.

Anticancer Activity: Targeting the Engines of Malignancy

The most extensively studied application of quinoxalinone derivatives is in oncology.[2][6][7] These compounds exert their anticancer effects through various mechanisms, most notably by inhibiting key enzymes and signaling pathways that are dysregulated in cancer cells.[1][6]

Primary Mechanism: Kinase Inhibition

Many quinoxalinone derivatives function as potent kinase inhibitors.[1][8] Kinases are critical enzymes that regulate cellular processes like proliferation, survival, and differentiation; their aberrant activity is a hallmark of many cancers.[1][8] Quinoxalinones act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[9]

Key kinase targets for quinoxalinone derivatives include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 blocks angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[6][9]

-

JAK2/3 (Janus Kinase 2/3): Dysregulation of the JAK-STAT pathway is implicated in various hematological malignancies.[10][11] Quinoxalinone-based inhibitors have shown strong efficacy against leukemia cell lines by targeting JAK2/3.[10][11]

-

Other Kinases: These derivatives have also been shown to inhibit EGFR, PDGFR, Src, c-Met, and various cyclin-dependent kinases (CDKs), highlighting their multi-targeted potential.[9]

Signaling Pathway: The JAK2/STAT3 Pathway

The JAK2/STAT3 signaling cascade is a crucial pathway in many cancers, promoting cell proliferation and survival. Quinoxalinone derivatives can effectively inhibit this pathway at the level of JAK2.

Caption: Inhibition of the JAK2/STAT3 signaling pathway by a quinoxalinone derivative.

Experimental Workflow for Anticancer Activity Screening

A standardized, multi-step process is essential for evaluating the anticancer potential of new chemical entities.[12] This workflow ensures that only the most promising candidates advance to more complex preclinical testing.[12][13]

Caption: General workflow for preclinical evaluation of anticancer compounds.

Data Summary: In Vitro Anticancer Activity

The efficacy of anticancer compounds is quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.[6]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Quinoxalinone A | MCF-7 (Breast) | 2.2 | Doxorubicin | 0.8 | [6] |

| A549 (Lung) | 2.7 | Cisplatin | 5.2 | [6] | |

| HCT-116 (Colon) | 4.4 | 5-Fluorouracil | 4.9 | [6] | |

| ST4j | TF1 (Leukemia) | 15.53 | Tofacitinib | >20 | [10][11] |

| HEL (Leukemia) | 17.90 | Ruxolitinib | >20 | [10][11] | |

| Compound IV | PC-3 (Prostate) | 2.11 | Doxorubicin | 1.21 | [14] |

Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[15]

Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., PC-3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the quinoxalinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A New Frontier Against Resistance

Quinoxalinone derivatives also exhibit significant activity against a range of bacterial and fungal pathogens.[17][18][19] This makes them attractive candidates for developing new antimicrobial agents, a critical need in an era of growing antibiotic resistance.

Mechanism of Action

The antimicrobial mechanisms are diverse but often involve the inhibition of essential bacterial enzymes or disruption of cellular processes. Some quinoxaline-1,4-di-N-oxide derivatives, for instance, have been shown to be highly effective against Mycobacterium tuberculosis.[20]

Experimental Workflow for Antimicrobial Susceptibility Testing

The gold standard for assessing the efficacy of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC).[21][22]

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Data Summary: Minimum Inhibitory Concentration (MIC)

MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[22][23]

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 10 | Candida albicans | 16 | [18] |

| Aspergillus flavus | 16 | [18] | |

| Compound 3f | Staphylococcus aureus | 32 | [18] |

| Bacillus subtilis | 32 | [18] |

Protocol: Broth Microdilution MIC Assay

This method is a highly reproducible and standardized technique for determining the MIC of antimicrobial agents.[21][23][24]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits visible growth is the MIC.[22]

Step-by-Step Methodology:

-

Preparation of Compound Plate: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.[23] Add 100 µL of the test compound (at twice the highest desired concentration) to well 1.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[21][23]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well will be 100 µL.

-

Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[22]

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[22] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Other Notable Biological Activities

Beyond their anticancer and antimicrobial effects, quinoxalinone derivatives have shown promise in several other therapeutic areas:

-

Antiviral Activity: Certain derivatives have been identified as potent inhibitors of various DNA and RNA viruses, including Herpes simplex virus and HIV-1 reverse transcriptase.[25][26][27][28][29] This activity is a growing area of research, especially in the context of emerging viral threats.[25][26][29]

-

Anti-inflammatory Activity: Some quinoxalinones exhibit significant anti-inflammatory properties by inhibiting key mediators of the inflammatory response, such as cyclooxygenase (COX) and various pro-inflammatory cytokines like TNF-α and IL-1β.[30][31][32][33] This is often linked to their antioxidant and radical scavenging capabilities.[30]

Conclusion and Future Perspectives

The quinoxalinone scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives have demonstrated a wide array of biological activities, with particularly strong potential as anticancer and antimicrobial agents. The ability to modify the core structure allows for fine-tuning of activity and selectivity against specific molecular targets. Future research will likely focus on optimizing lead compounds to improve their potency and safety profiles, exploring novel mechanisms of action, and expanding their application to a wider range of diseases. The continued investigation of these compounds holds great promise for the future of drug discovery and development.[25]

References

- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.).

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 21, 2026, from [Link]

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. Retrieved January 21, 2026, from [Link]

-

Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (2022, September 7). ACS Omega. Retrieved January 21, 2026, from [Link]

-

Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020, June 16). PubMed. Retrieved January 21, 2026, from [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). NIH. Retrieved January 21, 2026, from [Link]

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. (2025, December 19). GeneOnline News. Retrieved January 21, 2026, from [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019, November 19). MDPI. Retrieved January 21, 2026, from [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

-

New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved January 21, 2026, from [Link]

-

Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. (n.d.). ARC Journals. Retrieved January 21, 2026, from [Link]

-

Advanced protocols for in-vivo evaluation of herbal anticancer drugs: A Review. (2019, January 30). Retrieved January 21, 2026, from [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Chemistry, Biological Properties and SAR Analysis of Quinoxalinon... (2006, November 1). Ingenta Connect. Retrieved January 21, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

-

Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

-

Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024, November 7). RSC Publishing. Retrieved January 21, 2026, from [Link]

-

[PDF] Biological Activity of Quinoxaline Derivatives. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. Retrieved January 21, 2026, from [Link]

-

A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (n.d.). Retrieved January 21, 2026, from [Link]

-

Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. (2025, July 28). Retrieved January 21, 2026, from [Link]

-

Exploring Biological Activities of Quinoxaline Derivatives. (2011, October 26). PharmaTutor. Retrieved January 21, 2026, from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube. Retrieved January 21, 2026, from [Link]

-

Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]

-

Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

In Vitro Anti-inflammatory Activity of Quinoxalin Sulfonamides. (n.d.). International Journal of ChemTech Research. Retrieved January 21, 2026, from [Link]

-

Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. (n.d.). SciELO. Retrieved January 21, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Chemistry, Biological Properties and SAR Analysis of Quinoxalinon...: Ingenta Connect [ingentaconnect.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneonline.com [geneonline.com]

- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of JAK2/3 Inhibitors from Quinoxalinone-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iv.iiarjournals.org [iv.iiarjournals.org]

- 13. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. arcjournals.org [arcjournals.org]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. microbe-investigations.com [microbe-investigations.com]

- 24. protocols.io [protocols.io]

- 25. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]

- 27. researchgate.net [researchgate.net]

- 28. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 30. dadun.unav.edu [dadun.unav.edu]

- 31. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. scielo.br [scielo.br]

A Technical Guide to the Discovery and History of Quinoxaline Compounds

Abstract: Quinoxaline, a heterocyclic scaffold formed by the fusion of a benzene and a pyrazine ring, stands as a significant cornerstone in the field of medicinal chemistry. Since its initial synthesis in the late 19th century, its versatile structure has provided a template for the development of a wide array of therapeutic agents. This in-depth guide explores the historical journey of quinoxaline and its derivatives, from their discovery and the evolution of their synthesis to the unearthing of their extensive pharmacological activities. We will examine key synthetic milestones, present biological data, and provide detailed experimental protocols, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

The Genesis of a Heterocycle: A 19th Century Discovery

The story of quinoxaline chemistry begins in 1884 with the pioneering work of German chemists Wilhelm Körner and Carl Hinsberg, who first reported the synthesis of a quinoxaline derivative.[1][2][3] This seminal work laid the foundation for the creation of the quinoxaline core through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3] This straightforward and efficient method, now known as the Hinsberg condensation or synthesis, remains a fundamental and widely utilized strategy for assembling the quinoxaline scaffold.[1][4][5]

The name "quinoxaline" is derived from its chemical structure, a portmanteau of "quinoline," an isomeric benzodiazine, and "pyrazine," indicating the fusion of a benzene ring with a pyrazine ring. Quinoxaline, also known as benzopyrazine, is a low-melting solid that is soluble in water and acts as a weak base.[2][3]

From Academic Curiosity to Biological Significance

For many years following its discovery, research into quinoxaline was primarily focused on refining the initial condensation reaction.[1] A significant shift occurred in the mid-20th century with the discovery of naturally occurring quinoxaline-based compounds possessing potent biological activity.[1] The antibacterial properties of quinoxaline 1,4-di-N-oxides were first described by H. McIlwain in 1943.[6][7]

A pivotal moment was the isolation of antibiotics such as echinomycin and levomycin, which feature a quinoxalinyl moiety and demonstrated significant antimicrobial properties.[1][8][9] Another naturally derived compound, Iodinin, isolated from the bacterium Chromobacterium iodinum, also showcased the antimicrobial potential of the quinoxaline scaffold.[1][7] These discoveries were instrumental in sparking a wave of interest in the synthesis of novel quinoxaline derivatives for therapeutic applications.[1]

The Evolution of Quinoxaline Synthesis

The versatility of the quinoxaline scaffold is matched by the variety of synthetic methods developed for its construction. While the classical Hinsberg reaction remains a cornerstone, modern chemistry has introduced more efficient and environmentally friendly approaches.

The Foundational Hinsberg Condensation

The Hinsberg synthesis is the most traditional and widely used method for preparing quinoxalines.[10] It involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or an α-ketoester.[1][11]

-

1. Reagents and Materials:

-

o-phenylenediamine (1 mmol)

-

Benzil (1,2-diphenylethane-1,2-dione) (1 mmol)

-

Ethanol:Water (7:3, 10 mL) or Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Thin-layer chromatography (TLC) plate

-

-

2. Procedure:

-

To a solution of o-phenylenediamine (1 mmol) in the chosen solvent system within a round-bottom flask, add the benzil (1 mmol).[10]

-

If using a neutral solvent like ethanol/water, a catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.[10]

-

Stir the mixture at room temperature or heat under reflux.[10]

-

Monitor the reaction's progress using TLC.[10]

-

Upon completion, allow the reaction mixture to cool. The product will often precipitate and can be collected via filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Modern Synthetic Advancements

While robust, the classical methods often require high temperatures and long reaction times.[11] Recent decades have seen the development of more efficient and "green" synthetic routes. These include:

-

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.[11]

-

Use of novel catalysts: A variety of catalysts, including iodine, Lewis acids, and solid acid catalysts like TiO₂-Pr-SO₃H, have been employed to accelerate the reaction under milder conditions, often at room temperature.[3][4][11]

-

One-pot synthesis: These procedures combine multiple reaction steps without isolating intermediates, improving efficiency and reducing waste.[11]

-

Green chemistry approaches: The use of environmentally friendly solvents like water or solvent-free conditions has gained prominence.[3][11]

| Synthetic Method | Typical Conditions | Advantages |

| Classical Hinsberg | High temperature, acid catalyst, long reaction time | Well-established, versatile |

| Microwave-Assisted | Microwave irradiation | Rapid reaction times, higher yields |

| Catalytic (e.g., Iodine) | Room temperature, DMSO solvent | Mild conditions, high efficiency |

| Solid Acid Catalyst | Room temperature, ethanol or solvent-free | Recyclable catalyst, green approach |

| Cyclocondensation with Alkynes | Cu(OAc)₂ catalyst, toluene solvent | Access to different substitution patterns |

The Broad Therapeutic Spectrum of Quinoxalines

The quinoxaline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This has led to the development of quinoxaline derivatives with a vast array of pharmacological activities.

-

Antimicrobial Activity: As previously noted, quinoxalines have a long history as antibacterial agents.[6][12] Some derivatives, particularly the 1,4-di-N-oxides, have also shown efficacy against tuberculosis.[6][8] The mechanism for some of these compounds involves the inhibition of bacterial DNA synthesis.

-

Anticancer Activity: A significant area of modern research focuses on quinoxalines as anticancer agents.[2][13] They have been shown to act through various mechanisms, including as inhibitors of c-Met kinase and by intercalating with DNA.[14][15][16]

-

Antiviral Activity: Certain quinoxaline derivatives have demonstrated potent antiviral activity, for instance, against the herpes virus.[8][9][12]

-

Other Applications: The therapeutic potential of quinoxalines extends to anti-inflammatory, anticonvulsant, antimalarial, and antidiabetic properties.[2][3][17] Beyond medicine, they are used in dyes, organic semiconductors, and as components in agricultural products like fungicides and herbicides.[2][3]

Conclusion and Future Outlook

From a 19th-century chemical curiosity to a cornerstone of modern medicinal chemistry, the journey of the quinoxaline scaffold is a testament to its remarkable versatility.[18] The foundational Hinsberg synthesis paved the way for countless derivatives, while the discovery of naturally occurring quinoxaline antibiotics illuminated their therapeutic potential.[1] Today, with the advent of green chemistry and advanced catalytic systems, the synthesis of quinoxalines is more efficient than ever. The broad spectrum of biological activities ensures that quinoxaline and its derivatives will continue to be a fertile ground for research and a promising scaffold in the ongoing quest for novel therapeutic agents.[13][16]

References

- The Genesis and Evolution of Quinoxaline Derivatives: A Technical Overview - Benchchem.

- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI.

- Methods of Preparation of Quinoxalines - Encyclopedia.pub.

- Discovery of the Aminated Quinoxalines as Potential Active Molecules.

- Discovery of a Novel Series of Quinoxalines as Inhibitors of c-Met Kinase - PubMed.

- Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PubMed Central.

- The Discovery and Synthesis of Novel Quinoxaline Compounds: A Technical Guide - Benchchem.

- Synthesis, Reactions and Biological Activity of Quinoxaline Deriv

- Synthesis of Novel Aryl Quinoxaline Derivatives by New C

- Synthesis and biological activity of quinoxaline deriv

- Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - NIH.

- Discovery of the Aminated Quinoxalines as Potential Active Molecules | Bentham Science.

- The Enduring Legacy of Quinoxaline: A Comprehensive Guide to its Chemistry, Synthesis, and Therapeutic Potential - Benchchem.

- Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.

- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv

- Quinoxaline - Wikipedia.

- Recent Advances in the Synthesis of Quinoxalines.

- Quinoxaline, its derivatives and applications: A St

- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]

- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mtieat.org [mtieat.org]

- 6. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. recipp.ipp.pt [recipp.ipp.pt]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 13. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. wisdomlib.org [wisdomlib.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

spectroscopic data (NMR, IR, Mass) for 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

This document provides a comprehensive spectroscopic analysis of the compound this compound. Intended for researchers, medicinal chemists, and drug development professionals, this guide synthesizes foundational spectroscopic principles with data from closely related analogues to present a predictive but robust characterization of the target molecule. Given the absence of a complete, publicly available experimental dataset for this specific compound, this guide employs an expert-driven, predictive approach grounded in established chemical principles and comparative data analysis to ensure scientific integrity.

Introduction: The Quinoxalinone Scaffold and the Need for Rigorous Characterization

The quinoxalinone core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities. The title compound, this compound (Molecular Formula: C₁₀H₁₀N₂O₃, Molecular Weight: 206.20 g/mol [1][2]), is a functionalized derivative of this core. Its structure incorporates a lactam within a dihydroquinoxaline ring system and a carboxylic acid moiety, suggesting potential applications as a synthetic intermediate or a pharmacologically active agent itself.

Accurate and unambiguous structural confirmation is the bedrock of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process. This guide explains the expected spectroscopic signature of this molecule, providing a detailed roadmap for its identification and quality control.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For a novel or reference compound, a full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

Methodology Insight: Experimental Choices

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar, acidic, and amide-containing molecules. Unlike protic solvents like D₂O or CD₃OD, it allows for the observation of exchangeable protons, such as those from the N-H and O-H groups, which are crucial for full structural elucidation. A standard high-field spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion, particularly for the aromatic protons.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show distinct signals corresponding to the aromatic, methylene, and exchangeable protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~12.0 - 13.0 | broad singlet | 1H | COOH | The carboxylic acid proton is typically highly deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| ~10.5 - 11.0 | singlet | 1H | N4-H | The amide proton within the quinoxalinone ring is expected to be a sharp singlet in this region, characteristic of N-H protons in a six-membered lactam. |

| ~7.0 - 7.5 | multiplet | 4H | Ar-H | The four protons on the benzene ring (C5, C6, C7, C8) will appear as a complex multiplet. Due to the fused heterocyclic ring, they will exhibit characteristic ortho and meta couplings. Similar quinoxalinone systems show these protons in this range[3][4]. |

| ~4.70 | singlet | 2H | N1-CH₂ -COOH | This methylene group is adjacent to both a nitrogen atom and a carbonyl group, leading to significant deshielding. Its appearance as a singlet indicates no adjacent protons. |

| ~4.20 | singlet | 2H | C2-H₂ | These methylene protons are part of the dihydro-pyrazinone ring, adjacent to a nitrogen atom and an aromatic system. Their chemical shift is influenced by these neighbors. |

Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The carbon spectrum will confirm the presence of ten distinct carbon environments, including two carbonyls and four aromatic methines.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale & Comparative Insights |

| ~170.0 | C=O | C OOH | The carboxylic acid carbonyl carbon is typically found in the 170-180 ppm range. |

| ~165.0 | C=O | C3 (Amide) | The amide carbonyl within the lactam ring is highly deshielded and is a key identifier of the quinoxalinone core.[4][5] |

| ~120.0 - 135.0 | Cq & CH | Aromatic | Four quaternary (C4a, C8a) and four methine (C5, C6, C7, C8) carbons will resonate in the aromatic region. |

| ~55.0 | CH₂ | C2 | This aliphatic carbon is part of the heterocyclic ring, bonded to a nitrogen atom. |

| ~50.0 | CH₂ | N1-C H₂-COOH | The methylene carbon of the acetic acid side chain is shielded relative to C2 but deshielded compared to a simple alkane. |

Confirming Connectivity with 2D NMR

While 1D spectra provide the fundamental data, 2D experiments are essential for building a self-validating dataset.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon it is attached to, confirming the assignments of the CH₂ and aromatic CH groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular structure. It reveals long-range (2-3 bond) correlations between protons and carbons.

dot graph HMBC_Correlations { layout=neato; node [shape=box, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Define Nodes with specific colors N4_H [label="N4-H (~10.8 ppm)", pos="0,2!", fillcolor="#FBBC05"]; C2_H2 [label="C2-H₂ (~4.2 ppm)", pos="-2,0!", fillcolor="#EA4335"]; N1_CH2 [label="N1-CH₂ (~4.7 ppm)", pos="2,0!", fillcolor="#EA4335"]; COOH_H [label="COOH (~12.5 ppm)", pos="4,0!", fillcolor="#FBBC05"];

C3_CO [label="C3=O (~165 ppm)", pos="0,1!", fillcolor="#4285F4"]; C4a [label="C4a (~130 ppm)", pos="-1,2!", fillcolor="#4285F4"]; C8a [label="C8a (~132 ppm)", pos="1,2!", fillcolor="#4285F4"]; C2 [label="C2 (~55 ppm)", pos="-2,-1!", fillcolor="#4285F4"]; COOH_CO [label="COOH (~170 ppm)", pos="4,-1!", fillcolor="#4285F4"]; N1_C [label="N1-CH₂ (~50 ppm)", pos="2,-1!", fillcolor="#4285F4"];

// Define Edges (Correlations) N4_H -- C3_CO [label="³J"]; N4_H -- C4a [label="²J"]; C2_H2 -- C3_CO [label="²J"]; C2_H2 -- C8a [label="³J"]; N1_CH2 -- C2 [label="²J"]; N1_CH2 -- C8a [label="³J"]; N1_CH2 -- COOH_CO [label="²J"]; } ondot Caption: Key predicted HMBC correlations for structural validation.

Part 2: Infrared (IR) Spectroscopy – Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum is a direct reflection of the vibrational modes of the chemical bonds.

Methodology Insight: Sample Preparation

For a solid sample like this, the Attenuated Total Reflectance (ATR) technique is superior to traditional KBr pellets. ATR requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra by pressing the sample directly against a crystal (e.g., diamond or germanium).

Predicted Characteristic IR Absorptions (ATR)

The IR spectrum will be dominated by absorptions from the O-H, N-H, and C=O bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3400 - 2500 | O-H stretch | Carboxylic Acid | A very broad and strong absorption band, often obscuring C-H stretches, is the hallmark of a hydrogen-bonded carboxylic acid.[6] |

| ~3200 | N-H stretch | Amide (Lactam) | A sharp to moderately broad peak corresponding to the N-H bond in the dihydroquinoxalinone ring. |

| ~3050 | C-H stretch | Aromatic | Weak to medium peaks just above 3000 cm⁻¹. |

| ~2950 | C-H stretch | Aliphatic (CH₂) | Weak to medium peaks just below 3000 cm⁻¹. |

| ~1710 | C=O stretch | Carboxylic Acid | A very strong, sharp absorption. Its position indicates a typical dimeric carboxylic acid structure. |

| ~1670 | C=O stretch | Amide (Lactam) | A very strong, sharp absorption. The frequency is characteristic of a six-membered ring lactam.[5] |

| 1600, 1450 | C=C stretch | Aromatic Ring | Two or more medium to sharp bands characteristic of the benzene ring. |

Part 3: Mass Spectrometry (MS) – Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation, offers corroborating evidence for the molecule's structure.

Methodology Insight: Ionization Technique

Electrospray Ionization (ESI) is the preferred method for this compound. Its polar and acidic nature makes it amenable to forming ions in solution. Running the analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes provides complementary data and increases confidence in the molecular ion identification. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition.

-

Expected HRMS (ESI+) Result for C₁₀H₁₀N₂O₃: Calculated for [C₁₀H₁₁N₂O₃]⁺: 207.0764. Found: 207.076x (within 5 ppm error).

Predicted Fragmentation Pathway

The fragmentation pattern in an MS/MS experiment provides a structural fingerprint. The most labile bonds are typically cleaved first.

-

Loss of CO₂ (Decarboxylation): A common fragmentation for carboxylic acids, leading to a fragment with m/z 163.0866.

-

Cleavage of the Acetic Acid Side Chain: The bond between the N1 nitrogen and the methylene group of the side chain can cleave, resulting in the stable dihydroquinoxalinone core with a radical cation at m/z 149.0709. This is often a dominant fragment.[7]

-

Ring Fragmentation: Subsequent loss of carbon monoxide (CO) from the lactam portion of the m/z 149 fragment can lead to further daughter ions, such as one at m/z 131.0600.

Workflow for Spectroscopic Validation

A robust protocol ensures that the data acquired is reliable and the resulting structural assignment is irrefutable.

Conclusion

This guide presents a detailed, predictive analysis of the spectroscopic data for this compound. By integrating first principles of spectroscopy with comparative data from structurally related molecules, we have established a clear and verifiable spectroscopic signature. The predicted ¹H and ¹³C NMR chemical shifts, key IR absorption bands, and mass spectrometric fragmentation patterns detailed herein provide a robust framework for any researcher synthesizing or utilizing this compound, ensuring confidence in its structural integrity.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

-

Al-Sanea, M. M., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central. [Link][4]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000123). [Link]

-

Missioui, M., et al. (2018). 2-(3-Methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetic acid dihydrate. ResearchGate. [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link][5]

-

Langenbeck, U., et al. (1977). Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds. PubMed. [Link][7]

-

PubChem. (n.d.). 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetic acid. [Link]

-

Ramli, Y., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 1-[3-(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)propyl]-3-phenylquinoxalin-2(1H)-one. PubMed Central. [Link]

-

Ramli, Y., et al. (2023). Crystal structure and Hirshfeld surface analysis of 2-(2-oxo-3-phenyl-1,2,3,8a-tetrahydroquinoxalin-1-yl)ethyl acetate. National Institutes of Health. [Link]

-

NFDI4Chem. (n.d.). 1H nuclear magnetic resonance spectroscopy (1H NMR). [Link]

-

The Royal Society of Chemistry. (2022). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. [Link][6]

-

Lane, A. N., et al. (2019). Quantitative 1H–13C HSQC NMR spectrum of a synthetic mixture of 26 metabolites. ResearchGate. [Link]

-

Götze, M., et al. (2020). Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Nature Communications. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound,(CAS# 80310-02-7)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. rsc.org [rsc.org]

- 4. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Quinoxalinol derivatives of aliphatic 2-oxocarboxylic acids. Infrared and mass spectra of the O-trimethylsilylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Quinoxaline-Containing Natural Products: A Technical Guide for Drug Discovery and Development

Abstract

The quinoxaline scaffold, a heterocyclic system composed of fused benzene and pyrazine rings, is a privileged structure in medicinal chemistry.[1][2] While relatively rare in nature, natural products incorporating this moiety often exhibit potent and diverse biological activities, making them compelling starting points for drug discovery.[3][4] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the major classes of quinoxaline-containing natural products, their biosynthesis, mechanisms of action, and the methodologies crucial for their isolation, characterization, and synthesis.

Introduction: The Significance of the Quinoxaline Moiety

Quinoxalines, also known as benzopyrazines, are nitrogen-containing bicyclic aromatic compounds.[3][5] Their structure imparts a unique combination of rigidity, aromaticity, and hydrogen bonding capability, allowing them to interact with a variety of biological targets. Natural products featuring the quinoxaline core are predominantly found as secondary metabolites from microorganisms, particularly bacteria of the Streptomyces genus.[6][7] These compounds, most notably the quinoxaline antibiotics like echinomycin and triostin A, have garnered significant interest for their potent anticancer, antibacterial, and antiviral properties.[3][8][9] Understanding the natural origins and biological roles of these molecules provides a critical foundation for leveraging their therapeutic potential.

Classification and Biological Activity of Quinoxaline Natural Products

Quinoxaline natural products can be broadly classified based on their structural features, with the quinoxaline peptide antibiotics being the most prominent group. These compounds typically feature two quinoxaline-2-carboxylic acid (QXC) chromophores attached to a cyclic peptide backbone.[10][11]

| Compound Class | Representative Example(s) | Natural Source (Typical) | Primary Biological Activity | Mechanism of Action (MoA) |

| Quinoxaline Antibiotics | Echinomycin, Triostin A | Streptomyces species | Anticancer, Antiviral, Antibacterial | Bis-intercalation into DNA, blocking transcription factor binding (e.g., HIF-1α).[7][12] |

| Quinoxaline Antibiotics | Levomycin, Actinoleutin | Streptomyces species | Antibacterial (Gram-positive) | Inhibition of bacterial growth.[4][13] |

| Indoloquinoxalines | 6H-indolo-(2,3-b)-quinoxaline | (Synthetic derivative inspired by natural scaffolds) | Antiviral (Anti-herpes) | (Varies by derivative) |

| Pyrroloquinoxalines | Pyrrolo[1,2-a]quinoxalines | Found in nature, also synthesized | Pharmacologically active | (Varies by specific compound)[14] |

The potent biological activity of these compounds stems from their unique mode of action. Echinomycin, for example, acts as a bis-intercalator, inserting its two quinoxaline rings into specific sites in the DNA double helix.[7] This physical blockade prevents the binding of crucial transcription factors like hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator in tumor progression, thereby exerting its potent anticancer effects.[7] Other quinoxaline derivatives function as antibacterial agents by generating reactive oxygen species (ROS) that lead to oxidative DNA damage and disruption of the bacterial cell wall and membrane.[15]

Biosynthesis of the Quinoxaline Core

The biosynthesis of quinoxaline-containing natural products, particularly the quinoxaline antibiotics, is a complex process orchestrated by nonribosomal peptide synthetase (NRPS) machinery.[6][16] The quinoxaline-2-carboxylic acid (QXC) chromophore, the hallmark of this class, originates from the amino acid L-tryptophan.[7][17]

The pathway can be summarized in the following key stages:[11][16]

-

Tryptophan Loading: The biosynthesis is initiated by an NRPS protein that loads L-tryptophan onto its peptidyl carrier protein (PCP) domain.[11]

-

Hydroxylation: A cytochrome P450-dependent hydroxylase then hydroxylates the β-carbon of the loaded L-tryptophan.[11]

-

Indole Ring Opening: A tryptophan 2,3-dioxygenase catalyzes the opening of the indole ring, a critical step in forming the precursor to the quinoxaline structure.[16]

-

Cyclization and Formation: Subsequent enzymatic steps, including deformylation and cyclization, lead to the formation of the QXC moiety.[16] This QXC is then incorporated as a starter unit into the growing peptide chain by the modular NRPS assembly line.[7][10]

The entire process showcases nature's efficiency in constructing complex bioactive molecules from simple amino acid precursors. The reconstitution of the echinomycin biosynthetic pathway in E. coli has been a significant achievement, paving the way for bioengineering and the creation of novel analogs.[6][16]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Echinomycin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Echinomycin - Wikipedia [en.wikipedia.org]

- 8. mtieat.org [mtieat.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Characterization of Echinomycin Biosynthesis: Formation and Hydroxylation of L-Tryptophanyl-S-Enzyme and Oxidation of (2S,3S) β-Hydroxytryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mode of action of quinoxaline antibiotics. Interaction of quinomycin A with deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 15. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. imperial.ac.uk [imperial.ac.uk]

Methodological & Application

protocol for in vitro testing of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

An In-Depth Guide to the In Vitro Evaluation of 2-(3-Oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid

Introduction: Unveiling the Therapeutic Potential of a Quinoxaline Derivative

The quinoxaline scaffold, a heterocyclic system composed of fused benzene and pyrazine rings, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound this compound belongs to this promising class of molecules. The presence of the quinoxalinone core coupled with an acetic acid moiety suggests a potential for interaction with key biological targets, particularly those involved in cellular proliferation and inflammatory pathways.

This application note provides a comprehensive, tiered protocol for the in vitro characterization of this compound. Designed for researchers in drug discovery and development, this guide moves beyond a simple listing of steps. It explains the scientific rationale behind the experimental design, establishing a self-validating workflow from initial toxicity screening to detailed mechanistic studies focused on anti-inflammatory action. Our approach is to first establish a cytotoxicity profile to determine a safe therapeutic window and screen for anti-proliferative effects, followed by a deep dive into the compound's impact on key inflammatory mediators like Cyclooxygenase-2 (COX-2) and the NF-κB signaling pathway.

Part 1: Foundational Analysis - Cytotoxicity and Viability Profiling

Rationale: Before investigating any specific biological activity, it is crucial to determine the compound's intrinsic cytotoxicity.[3][4] This initial screen serves two primary purposes: 1) to identify the concentration range that is non-toxic to cells, which is essential for designing subsequent mechanistic assays, and 2) to reveal any potential anti-proliferative effects, which could suggest anticancer activity.[3][5] The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, serving as a reliable indicator of cell viability.[5][6]

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound on a relevant cell line. For anti-inflammatory studies, a macrophage cell line like RAW 264.7 is recommended.[7] For general cytotoxicity or anticancer screening, a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) and a normal cell line (e.g., HEK293) should be used.[2][5]

Materials:

-

This compound (Test Compound)

-

Cell line(s) of interest (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

-

Multi-channel pipette

-

Microplate reader (570 nm absorbance)

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and dilute cells to a final concentration of 5 x 10⁴ cells/mL in complete medium.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare a 10 mM stock solution of the test compound in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.

-

Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

-

Incubate for 24 or 48 hours at 37°C, 5% CO₂.

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 545 nm or 570 nm using a microplate reader.

-

Data Presentation: Hypothetical Cytotoxicity Data